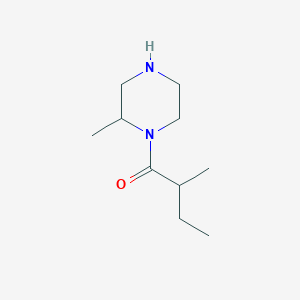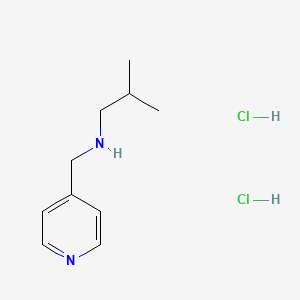amine hydrochloride CAS No. 1240590-72-0](/img/structure/B6361871.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” is a chemical compound. Its molecular formula is C14H22ClNO . Unfortunately, there’s limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a similar compound, (2E)-3-(2-Methoxyphenyl)-2-propen-1-yl acetate, has been elucidated using single-crystal X-ray diffraction technique . The same technique could potentially be used for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride”.Wissenschaftliche Forschungsanwendungen
Overview
The compound "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride" has been a subject of interest in various scientific studies. However, direct studies specifically focusing on this exact compound were not identified in the recent scientific literature. Therefore, to provide valuable insights, we explore related research areas and compounds that share structural similarities or functional groups, offering a broader understanding of potential research applications.
Relevance to Environmental Estrogens
Research on compounds with estrogenic activity, such as Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the significance of studying chemicals with proestrogenic activity for their potential environmental and health impacts. Methoxychlor's metabolism in vivo to its active estrogenic form and its effects on fertility and development emphasize the importance of understanding similar compounds' biological and environmental interactions (Cummings, 1997).
Chemical Warfare Agent Degradation
The degradation products of chemical warfare agents, including sulfur mustards and nerve agents, have been studied for their environmental fate and toxicity. Such research underlines the necessity of exploring the degradation pathways and toxicological profiles of structurally related compounds to assess potential risks and develop decontamination strategies (Munro et al., 1999).
Anticancer and Antitumorigenic Effects
Studies on estrogen metabolites, like 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects, suggesting that structurally related compounds could also have potential therapeutic applications in cancer treatment. Understanding the metabolic formation and action mechanisms of similar compounds may contribute to developing novel anticancer strategies (Zhu & Conney, 1998).
Synthetic Pathways and Structural Properties
Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into synthetic routes and potential applications of structurally related compounds. These studies can inform the development of new materials with desired chemical and physical properties (Issac & Tierney, 1996).
Analytical Techniques in Biomedical Research
The development of analytical techniques for identifying and quantifying carcinogenic compounds and their metabolites in biological matrices emphasizes the importance of advanced analytical methods in research. Such methods facilitate the study of the biological effects and exposure levels of related compounds, contributing to a better understanding of their health implications (Teunissen et al., 2010).
Zukünftige Richtungen
The future research directions for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” could include further exploration of its synthesis, characterization, and potential biological activities. Given the activities of similar compounds, it could be of interest in fields like medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQFJJRYLJTNO-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)


![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

amine hydrochloride](/img/structure/B6361882.png)